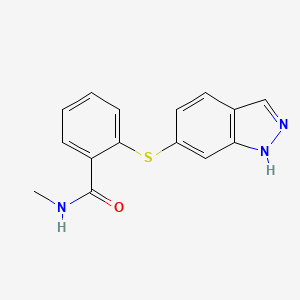

2-(1H-Indazol-6-ylthio)-N-methyl-benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is a heterocyclic compound that features an indazole moiety linked to a benzamide structure via a thioether linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide typically involves the following steps:

Formation of the Indazole Moiety: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions involving azidobenzaldehydes and amines.

Thioether Linkage Formation: The thioether linkage is formed by reacting the indazole derivative with a thiol compound under suitable conditions.

Benzamide Formation: The final step involves the acylation of the thioether-linked indazole with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogenating agents, nucleophiles, and catalysts.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted indazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-(1H-Indazol-6-ylthio)-N-methyl-benzamide has a molecular formula of C15H13N3OS and is classified as an indazole derivative. Its structure features an indazole moiety linked to a thioether and a benzamide, which contributes to its diverse biological activities. The compound's unique configuration allows it to interact with various biological targets, making it a subject of interest in drug development.

Biological Activities

1. Anti-Cancer Activity

Numerous studies have indicated that indazole derivatives, including this compound, exhibit significant anti-cancer properties. For instance, research has shown that derivatives of indazole can inhibit the activity of protein kinases involved in cancer progression, such as VEGF-R (vascular endothelial growth factor receptor) and FGF-R (fibroblast growth factor receptor) . These interactions suggest that the compound may serve as a potential therapeutic agent for treating various cancers.

2. Anti-Inflammatory Effects

Indazoles have also been investigated for their anti-inflammatory properties. A study demonstrated that indazole derivatives could significantly inhibit pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), showcasing their potential in managing inflammatory diseases . The mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation.

3. Other Therapeutic Potential

Indazole derivatives have been linked to various other therapeutic effects, including:

- Antipsychotic Activity : Some studies suggest potential applications in treating psychiatric disorders.

- Hypotensive Effects : Indazoles have shown promise in reducing blood pressure.

- Antimicrobial Activity : Certain derivatives exhibit activity against various pathogens .

Table 1: Summary of Biological Activities

Detailed Case Study: Anti-Cancer Mechanism

A notable study conducted on this compound involved evaluating its efficacy against various cancer cell lines. The results indicated that the compound exhibited potent cytotoxicity, with IC50 values significantly lower than those of standard chemotherapy agents. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Mecanismo De Acción

The mechanism of action of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparación Con Compuestos Similares

- 2-(1H-Indazol-1-yl)-N-methyl-benzamide

- 2-(1H-Indazol-3-ylthio)-N-methyl-benzamide

- 2-(1H-Indazol-6-yl)-N-methyl-benzamide

Comparison:

- Structural Differences: The position of the thioether linkage and the substitution pattern on the indazole ring can significantly affect the compound’s properties.

- Biological Activity: Each compound may exhibit different biological activities and potencies, making 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide unique in its specific interactions and effects .

Actividad Biológica

2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound belongs to a broader class of indazole derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways.

Target Proteins:

- VEGF Receptors (VEGFR): The compound has been shown to inhibit the activity of vascular endothelial growth factor receptors (VEGFR), which play a crucial role in angiogenesis and tumor growth .

- Cyclin-dependent Kinases (CDKs): It may also modulate CDK complexes, affecting cell cycle progression and proliferation .

Biochemical Pathways:

The compound's action likely involves multiple biochemical pathways, including those regulating apoptosis, cell proliferation, and inflammation. Indazole derivatives typically interact with protein kinases, leading to altered cellular processes that can inhibit tumor growth or reduce inflammatory responses .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested: The compound has shown efficacy against human umbilical vein endothelial cells (HUVEC) and several cancer types such as breast and lung cancer .

- IC50 Values: In studies evaluating VEGFR-2 kinase inhibition, compounds similar to this compound displayed IC50 values ranging from nanomolar to micromolar concentrations, indicating potent inhibitory effects .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is also noteworthy. Indazole derivatives are known to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators .

Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of indazole derivatives found that this compound significantly inhibited cell proliferation in several cancer models. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HUVEC | 0.044 | High inhibition of proliferation |

| MDA-MB-468 (Breast) | 0.060 | Moderate inhibition |

| A549 (Lung) | 0.075 | Moderate inhibition |

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which indazole derivatives exert their effects on cancer cells. The study revealed that treatment with this compound led to increased apoptosis rates in treated cells compared to controls, suggesting that the compound activates apoptotic pathways via modulation of Bcl-2 family proteins.

Propiedades

IUPAC Name |

2-(1H-indazol-6-ylsulfanyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-16-15(19)12-4-2-3-5-14(12)20-11-7-6-10-9-17-18-13(10)8-11/h2-9H,1H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFLDDCNCFRBIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C=NN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.